molecular formula C12H10O2S B12791822 4-Benzyl-3-thiophenecarboxylic acid CAS No. 31926-70-2

4-Benzyl-3-thiophenecarboxylic acid

Cat. No.: B12791822
CAS No.: 31926-70-2
M. Wt: 218.27 g/mol
InChI Key: YQOJOOWCCUYKSQ-UHFFFAOYSA-N
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Description

4-Benzyl-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a benzyl group at the fourth position and a carboxylic acid group at the third position makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the reaction of benzyl bromide with thiophene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-3-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

4-Benzyl-3-thiophenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • Benzothiophene-3-carboxylic acid

Comparison: 4-Benzyl-3-thiophenecarboxylic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other thiophene carboxylic acids. This structural difference can lead to variations in its applications and effectiveness in different research areas.

Properties

CAS No.

31926-70-2

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-benzylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)11-8-15-7-10(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14)

InChI Key

YQOJOOWCCUYKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CSC=C2C(=O)O

Origin of Product

United States

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